Cefetamet

Description

Cefetamet is a semisynthetic, beta-lactamase-stable, third-generation cephalosporin with antibacterial activity. Cefetamet binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

CEFETAMET is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

active against Neisseria gonorrhoeae; structure given in first source

See also: Cefetamet Pivoxil (active moiety of); Cefetamet Pivoxil Hydrochloride (active moiety of).

Properties

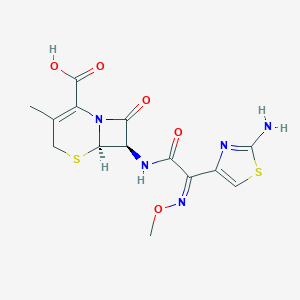

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O5S2/c1-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24-2)6-4-26-14(15)16-6/h4,8,12H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLRYUCJDNBWMV-GHXIOONMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00867110 | |

| Record name | Cefetamet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00867110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65052-63-3 | |

| Record name | Cefetamet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65052-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefetamet [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065052633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefetamet | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13504 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefetamet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00867110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65052-63-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFETAMET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R5TV783X3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vitro Hydrolysis of Cefetamet Pivoxil: A Technical Guide to Prodrug Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefetamet pivoxil, a third-generation oral cephalosporin (B10832234), is administered as a prodrug that requires in vivo hydrolysis to its active metabolite, cefetamet, for therapeutic efficacy. This technical guide provides a comprehensive overview of the in vitro methodologies used to study this critical activation step. A thorough understanding of the hydrolysis kinetics and enzymatic pathways is paramount for predicting in vivo performance, ensuring product quality, and guiding formulation development. This document details experimental protocols for investigating the hydrolysis of cefetamet pivoxil in simulated biological fluids and in the presence of key metabolic enzymes. Furthermore, it presents a compilation of quantitative data from relevant studies and outlines the necessary analytical techniques for the simultaneous determination of the prodrug and its active metabolite.

Introduction

Cefetamet pivoxil is a pivaloyloxymethyl ester prodrug of the active β-lactam antibiotic, cefetamet. This chemical modification enhances oral bioavailability. Following oral administration, cefetamet pivoxil undergoes rapid and extensive hydrolysis, primarily in the gastrointestinal tract and the liver, to release the active cefetamet. This conversion is a critical determinant of the drug's pharmacokinetic profile and therapeutic effectiveness. In vitro models provide a valuable tool to investigate the rate, extent, and mechanisms of this hydrolysis, offering insights into potential inter-individual variability and the impact of physiological conditions.

The primary mechanism of cefetamet pivoxil hydrolysis is enzymatic, mediated by non-specific esterases, particularly carboxylesterases, which are abundant in the intestine and liver. Additionally, the chemical stability of the ester linkage is influenced by pH and temperature. This guide will explore both the chemical and enzymatic hydrolysis of cefetamet pivoxil, providing researchers with the necessary information to design and execute robust in vitro studies.

Chemical Hydrolysis in Aqueous Solutions

The stability of the ester bond in cefetamet pivoxil is susceptible to pH-dependent chemical hydrolysis. Understanding this intrinsic stability is crucial for distinguishing between chemical degradation and enzyme-mediated conversion.

Experimental Protocol: pH-Dependent Hydrolysis

Objective: To determine the rate of chemical hydrolysis of cefetamet pivoxil across a range of pH values.

Materials:

-

Cefetamet pivoxil reference standard

-

Buffer solutions: Acetate (B1210297) and phosphate (B84403) buffers covering a pH range of 3 to 8.

-

High-performance liquid chromatography (HPLC) system with UV detector

-

Incubator or water bath

Methodology:

-

Prepare stock solutions of cefetamet pivoxil in a suitable organic solvent (e.g., acetonitrile).

-

Prepare a series of buffer solutions (e.g., acetate for pH 3-5 and phosphate for pH 6-8).

-

Initiate the hydrolysis reaction by adding a small volume of the cefetamet pivoxil stock solution to each pre-warmed buffer solution to achieve a final desired concentration.

-

Incubate the reaction mixtures at a constant temperature (e.g., 37°C).

-

At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction by adding a suitable solvent (e.g., cold acetonitrile) to precipitate any proteins (if present in a more complex matrix) and prevent further degradation.

-

Analyze the samples by a validated HPLC method to determine the concentrations of remaining cefetamet pivoxil and formed cefetamet.

-

Calculate the first-order degradation rate constants (k) at each pH.

Quantitative Data: pH-Rate Profile

Studies have shown that the hydrolysis of cefetamet pivoxil follows first-order kinetics. The pH-rate profile is characteristically U-shaped, with maximum stability observed in the acidic pH range of 3 to 5. The prodrug is relatively stable under acidic conditions simulating the stomach (pH 1.2) but begins to degrade as the pH increases towards the neutral conditions of the small intestine. For instance, at pH 6.8, approximately 10% degradation can be observed.

| pH | Relative Stability |

| 1.2 | High |

| 3.0 - 5.0 | Maximum |

| 6.8 | Moderate |

| > 7.4 | Low |

Enzymatic Hydrolysis

The primary route of cefetamet pivoxil activation in vivo is through enzymatic hydrolysis catalyzed by esterases. In vitro studies using simulated intestinal fluid, liver microsomes, or purified esterases are essential to characterize this bioconversion.

Hydrolysis in Simulated Intestinal Fluid (SIF)

Objective: To evaluate the rate and extent of cefetamet pivoxil hydrolysis in a simulated intestinal environment containing pancreatic enzymes.

Experimental Protocol:

Materials:

-

Cefetamet pivoxil reference standard

-

Simulated Intestinal Fluid (SIF) powder (e.g., USP standard) containing pancreatin (B1164899).

-

Phosphate buffer (pH 7.4)

-

HPLC system with UV detector

-

Incubator or water bath

Methodology:

-

Prepare SIF solution according to the pharmacopeial guidelines, ensuring the pancreatin is fully dissolved and the final pH is adjusted to approximately 7.4.

-

Prepare a stock solution of cefetamet pivoxil in a minimal amount of organic solvent.

-

Pre-warm the SIF solution to 37°C.

-

Initiate the reaction by adding the cefetamet pivoxil stock solution to the SIF.

-

Incubate the mixture at 37°C with gentle agitation.

-

At various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw samples.

-

Immediately stop the enzymatic reaction by adding an equal volume of cold acetonitrile (B52724) or another suitable organic solvent.

-

Vortex and centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for cefetamet pivoxil and cefetamet concentrations using a validated HPLC method.

Quantitative Data:

Studies have demonstrated that the degradation of cefetamet pivoxil is significantly faster in human intestinal juice compared to a simple phosphate buffer at the same pH.[1] This highlights the critical role of intestinal enzymes in the prodrug's activation. The hydrolysis is rapid, with a significant conversion to cefetamet observed within the first hour of incubation.

| Time (hours) | Cefetamet Pivoxil Remaining (%) in Phosphate Buffer (pH 7.4) | Cefetamet Pivoxil Remaining (%) in Intestinal Juice (pH 7.4) |

| 0 | 100 | 100 |

| 1 | >90 | <30 |

| 4 | ~80 | <10 |

| 24 | ~50 | ~0 |

Note: The above data is illustrative and based on trends reported in the literature. Actual values will vary depending on the specific experimental conditions.

Hydrolysis by Liver Preparations

The liver is a major site of drug metabolism, rich in esterases. In vitro models such as human liver microsomes (HLM) can be used to assess the hepatic contribution to cefetamet pivoxil hydrolysis.

Experimental Protocol:

Materials:

-

Cefetamet pivoxil reference standard

-

Human liver microsomes (pooled)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

HPLC-MS/MS system

Methodology:

-

Prepare a reaction mixture containing human liver microsomes in phosphate buffer.

-

Pre-incubate the microsomal suspension at 37°C.

-

Initiate the reaction by adding cefetamet pivoxil (final concentration typically in the low micromolar range).

-

Incubate at 37°C with shaking.

-

At specified time points, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent drug.

Quantitative Data:

Analytical Methodology: HPLC

Accurate and simultaneous quantification of cefetamet pivoxil and its active metabolite, cefetamet, is crucial for in vitro hydrolysis studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly employed and reliable technique.

Protocol for HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or diluted perchloric acid) and an organic modifier (e.g., acetonitrile or methanol). A common mobile phase for cefetamet is a mixture of methanol, acetonitrile, and 0.01M sodium perchlorate (B79767) (60:40 v/v).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where both compounds have reasonable absorbance. For cefetamet, 232 nm is a suitable wavelength.

-

Injection Volume: 20 µL.

-

Sample Preparation: As described in the experimental protocols, involving protein precipitation with an organic solvent followed by centrifugation.

Visualization of Key Processes

Cefetamet Pivoxil Hydrolysis Pathway

Caption: Enzymatic hydrolysis of cefetamet pivoxil to its active form.

Experimental Workflow for In Vitro Hydrolysis

Caption: General workflow for in vitro hydrolysis experiments.

Conclusion

The in vitro hydrolysis of cefetamet pivoxil is a critical process that dictates the delivery of the active therapeutic agent. The experimental protocols and data presented in this guide provide a framework for researchers to investigate this bioconversion in a controlled laboratory setting. By employing simulated biological fluids and appropriate analytical techniques, a comprehensive understanding of the chemical and enzymatic factors governing the activation of cefetamet pivoxil can be achieved. This knowledge is instrumental in the development of robust oral formulations and in predicting the in vivo performance of this important cephalosporin antibiotic.

References

An In-Depth Technical Guide on the Spectrum of Activity of Cefetamet against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefetamet is a third-generation oral cephalosporin (B10832234) antibiotic. It is administered as the prodrug cefetamet pivoxil, which is hydrolyzed in the body to release the active compound, cefetamet. As a member of the β-lactam class, cefetamet exhibits a broad spectrum of bactericidal activity against a variety of Gram-negative pathogens.[1] It is particularly noted for its enhanced stability against many common β-lactamases, enzymes that are a primary mechanism of resistance to many penicillin and cephalosporin antibiotics.[1] This guide provides a comprehensive overview of cefetamet's mechanism of action, its in vitro activity against key Gram-negative bacteria, common bacterial resistance mechanisms, and the experimental protocols used to determine its efficacy.

Mechanism of Action

Cefetamet, like all β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterium, especially in the hypotonic environment of the human body.

The key steps in its mechanism of action are:

-

Penetration: Cefetamet must first cross the outer membrane of the Gram-negative bacterium, typically through porin channels, to reach its target in the periplasmic space.

-

Target Binding: In the periplasm, cefetamet covalently binds to and inactivates essential enzymes known as Penicillin-Binding Proteins (PBPs).[2][3]

-

Inhibition of Peptidoglycan Synthesis: PBPs, specifically transpeptidases, are responsible for the final step in peptidoglycan synthesis—the cross-linking of peptide chains.[4] By inhibiting these enzymes, cefetamet prevents the formation of a stable peptidoglycan matrix.

-

Cell Lysis: The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell swelling, lysis, and ultimately, bacterial death.

Caption: Cefetamet inhibits bacterial cell wall synthesis.

In Vitro Spectrum of Activity

Cefetamet demonstrates potent in vitro activity against a wide range of clinically significant Gram-negative bacteria. Its efficacy is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 3.1: Activity of Cefetamet against Enterobacteriaceae

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | - | - | 0.25 - 1 | - |

| Klebsiella pneumoniae | - | - | 0.25 - 1 | - |

| Proteus mirabilis | - | - | 0.25 - 1 | - |

| Enterobacter aerogenes | - | - | 8 | - |

| Serratia marcescens | - | - | - | - |

| Proteus vulgaris | - | - | - | - |

| Providencia stuartii | - | - | - | - |

| Providencia rettgeri | - | - | - | - |

| Uncommon Enterobacteriaceae | 250 | - | ≤8 (for 98% of isolates) | - |

Note: Data synthesized from multiple sources. Specific values can vary by study.

Cefetamet is highly active against common Enterobacteriaceae such as E. coli, Klebsiella spp., and Proteus spp. It also retains activity against species that are often resistant to older oral β-lactams, including Proteus vulgaris, Providencia spp., and Serratia marcescens.

Table 3.2: Activity of Cefetamet against Haemophilus influenzae

| Isolate Phenotype | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Ampicillin-Susceptible | 1,893 | - | ≤2 | - |

| β-lactamase-positive | 191 | - | ≤2 | - |

| Ampicillin-Resistant, β-lactamase-negative | 128 | - | ≤2 | - |

Note: Data from a study of 2,212 isolates.

Cefetamet is highly effective against Haemophilus influenzae, including strains that produce β-lactamase. However, a reduction in susceptibility can be observed in strains with non-β-lactamase-mediated resistance, which involves alterations in penicillin-binding proteins.

Table 3.3: Activity of Cefetamet against Neisseria gonorrhoeae

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Neisseria gonorrhoeae | - | - | - | - |

Note: Specific MIC values for Cefetamet against N. gonorrhoeae are potent, with quality control ranges for ATCC 49226 established. It is effective against both penicillin-susceptible and penicillin-resistant strains.

Cefetamet shows marked activity against Neisseria gonorrhoeae, a critical pathogen in sexually transmitted infections. This activity is not significantly diminished by the production of β-lactamase.

Mechanisms of Resistance in Gram-Negative Bacteria

Despite cefetamet's stability, bacteria can develop resistance through several mechanisms. Understanding these pathways is crucial for predicting clinical efficacy and developing new therapeutic strategies.

-

Enzymatic Degradation: The most significant resistance mechanism is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic. While cefetamet is stable against many common β-lactamases, certain extended-spectrum β-lactamases (ESBLs) and AmpC cephalosporinases can effectively degrade it.

-

Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs), resulting from genetic mutations, can reduce the binding affinity of cefetamet. This prevents the antibiotic from effectively inhibiting cell wall synthesis.

-

Reduced Permeability: Gram-negative bacteria can decrease the influx of cefetamet by down-regulating or modifying the porin channels in their outer membrane, limiting the drug's access to its PBP targets in the periplasm.

-

Efflux Pumps: Bacteria may acquire or upregulate transmembrane efflux pumps that actively transport cefetamet out of the cell before it can reach its target, thereby lowering the intracellular drug concentration.

Caption: Overview of key resistance pathways against Cefetamet.

Experimental Protocols

Standardized methodologies are essential for accurately determining the in vitro and in vivo activity of cefetamet. The following are outlines of key experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using dilution methods as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method:

-

Preparation of Antibiotic Dilutions: Prepare a series of twofold dilutions of cefetamet in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.

-

Inoculum Preparation: Culture the test organism on an appropriate agar (B569324) medium. Suspend isolated colonies in saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

-

Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of cefetamet that completely inhibits visible growth of the organism.

Caption: Standard workflow for MIC determination.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of susceptibility.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Disk Application: Aseptically place a paper disk impregnated with a specific concentration of cefetamet (e.g., 30 µg) onto the agar surface.

-

Incubation: Incubate the plate under the same conditions as the MIC test (35°C for 16-18 hours).

-

Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs). Compare this diameter to established breakpoints to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R).

In Vivo Efficacy Assessment (Murine Systemic Infection Model)

This model assesses the antibiotic's effectiveness in a living organism.

-

Infection: Mice are infected intraperitoneally or intramuscularly (thigh infection model) with a standardized lethal or sublethal dose of the pathogenic bacteria.

-

Treatment: At a specified time post-infection (e.g., 1 hour), groups of mice are treated with varying doses of cefetamet pivoxil, typically administered orally.

-

Observation: Animals are monitored over a set period (e.g., 4-7 days) for survival.

-

Endpoint Calculation: The primary endpoint is often the 50% effective dose (ED₅₀), which is the dose of cefetamet required to protect 50% of the infected animals from death. This is calculated using statistical methods like probit analysis. Lower ED₅₀ values indicate greater in vivo potency.

Conclusion

Cefetamet is a potent third-generation oral cephalosporin with a valuable spectrum of activity against many common and challenging Gram-negative pathogens, including Enterobacteriaceae, Haemophilus influenzae, and Neisseria gonorrhoeae. Its stability against many β-lactamases makes it a reliable option for infections caused by strains resistant to older β-lactam antibiotics. However, its efficacy can be compromised by bacteria that produce certain extended-spectrum β-lactamases or that utilize other resistance mechanisms such as target modification and active efflux. It is notably inactive against Pseudomonas aeruginosa. A thorough understanding of its activity profile and the local prevalence of resistance mechanisms is essential for its appropriate and effective use in clinical settings.

References

- 1. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cephalosporin - Wikipedia [en.wikipedia.org]

- 3. news-medical.net [news-medical.net]

- 4. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]

An In-depth Technical Guide to the Binding Affinity of Cefetamet to Penicillin-Binding Proteins (PBPs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefetamet is a third-generation oral cephalosporin (B10832234) antibiotic that exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall. This process is mediated through the covalent binding of cefetamet to essential penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis. The affinity of cefetamet for various PBPs is a critical determinant of its spectrum of activity and clinical efficacy. This technical guide provides a comprehensive overview of the binding affinity of cefetamet to PBPs, including available quantitative data, detailed experimental protocols for its determination, and a visual representation of the underlying scientific workflows.

Cefetamet is administered as a prodrug, cefetamet pivoxil, which is readily absorbed and subsequently hydrolyzed by esterases in the gastrointestinal tract and blood to release the active cefetamet molecule. This active form then reaches the periplasmic space of bacteria, where it interacts with its PBP targets.

Cefetamet's Mechanism of Action: PBP Inhibition

The fundamental mechanism of action for all β-lactam antibiotics, including cefetamet, involves the acylation of the active site serine residue of PBPs. This forms a stable, covalent penicilloyl-enzyme complex, rendering the enzyme inactive. The inhibition of multiple essential PBPs disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The specific PBPs targeted and the affinity for these targets can vary between different β-lactam antibiotics and across different bacterial species.

Quantitative Analysis of Cefetamet Binding to PBPs

Quantitative data on the binding affinity of cefetamet to a wide range of PBPs across various bacterial species is limited in publicly available literature. However, studies in Escherichia coli have provided some key insights into its primary targets.

Table 1: Binding Affinity of Cefetamet and Comparator Cephalosporins for PBPs in Escherichia coli

| Antibiotic | Bacterial Strain | PBP Target | Binding Affinity (ID50 in µg/ml) |

| Cefetamet | E. coli C600 | PBP 3 | 0.25[1] |

| Cefixime (B193813) | E. coli C600 | PBP 3 | 0.25[1] |

| Cefuroxime (B34974) | E. coli C600 | PBP 3 | 0.5[1] |

ID50 (Inhibitory Dose 50%) is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin to the PBP.

A study on new oral cephalosporins in E. coli C600 revealed that cefetamet and cefixime share the same affinity for PBP 3, with an ID50 of 0.25 µg/ml.[1] In contrast, cefuroxime exhibited a lower affinity for PBP 3 with an ID50 of 0.5 µg/ml.[1] The same study noted that cefixime and cefuroxime had a significantly higher affinity (20 and 10 times, respectively) for PBP 1s compared to cefetamet.[1] This preferential binding to PBP 3 is a characteristic feature of many third-generation cephalosporins and is associated with the formation of filamentous cells.

Experimental Protocols for Determining PBP Binding Affinity

The determination of the binding affinity of β-lactam antibiotics to PBPs is crucial for understanding their mechanism of action and for the development of new antimicrobial agents. The following are detailed methodologies for key experiments used to quantify these interactions.

Competitive PBP Binding Assay with a Fluorescent Penicillin Probe

This is a widely used non-radioactive method to determine the 50% inhibitory concentration (IC50) of a test antibiotic.

a. Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate culture medium.

-

Harvest the cells by centrifugation at 4°C.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Resuspend the cells in the same buffer and lyse them by sonication or using a French press.

-

Remove unbroken cells and cellular debris by low-speed centrifugation.

-

Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation of the supernatant.

-

Wash the membrane pellet and resuspend it in a storage buffer, then store at -80°C until use.

b. Competitive Binding Reaction:

-

Prepare serial dilutions of the test antibiotic (cefetamet) in a suitable reaction buffer.

-

In a microtiter plate or microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with the varying concentrations of the test antibiotic for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). This allows the unlabeled antibiotic to bind to the PBPs.

-

Add a fixed, sub-saturating concentration of a fluorescently labeled penicillin, such as Bocillin-FL (a derivative of penicillin V), to each reaction.

-

Incubate for a further period (e.g., 10-15 minutes) to allow the fluorescent probe to bind to the PBP active sites that are not occupied by the test antibiotic.

c. Detection and Quantification:

-

Stop the reaction by adding a sample buffer (e.g., Laemmli buffer) and heating the samples.

-

Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.

-

Quantify the fluorescence intensity of each PBP band using densitometry software.

-

Plot the percentage of inhibition of the fluorescent probe binding (relative to a control with no test antibiotic) against the logarithm of the test antibiotic concentration.

-

Determine the IC50 value, which is the concentration of the test antibiotic that causes a 50% reduction in the fluorescence signal for a specific PBP band.

Radiolabeled Penicillin Binding Assay

This is a traditional and highly sensitive method.

a. Membrane Preparation:

Follow the same procedure as described in section 1.a.

b. Competitive Binding with Radiolabeled Penicillin:

-

Incubate the bacterial membranes with varying concentrations of the test antibiotic (cefetamet).

-

Add a known concentration of a radiolabeled penicillin (e.g., [3H]benzylpenicillin).

-

After incubation, stop the reaction and separate the proteins by SDS-PAGE.

c. Detection and Quantification:

-

Treat the gel with a fluorographic enhancer.

-

Dry the gel and expose it to X-ray film (autoradiography) or use a phosphorimager to detect the radiolabeled PBPs.

-

Quantify the band intensities and calculate the IC50 values as described for the fluorescent method.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Conclusion

Cefetamet is an effective third-generation cephalosporin that targets and inactivates bacterial penicillin-binding proteins, with a notable affinity for PBP 3 in Escherichia coli. While comprehensive quantitative binding data across a wide range of pathogens remains an area for further research, the established experimental protocols provide a robust framework for such investigations. A deeper understanding of the specific PBP binding profiles of cefetamet in various clinically relevant bacteria will be invaluable for optimizing its therapeutic use and for the future development of novel β-lactam antibiotics. This guide serves as a foundational resource for researchers and professionals in the field of antimicrobial drug discovery and development.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Cefetamet

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefetamet is a third-generation oral cephalosporin (B10832234) antibiotic, administered as the prodrug Cefetamet Pivoxil. This guide provides a comprehensive overview of the molecular and chemical properties of Cefetamet, its mechanism of action, synthesis, and methods for its analysis. The information is intended to support research and development activities related to this important antibacterial agent.

Molecular Structure

Cefetamet's chemical structure is fundamental to its antibacterial activity. It is administered as a pivaloyloxymethyl ester prodrug, Cefetamet Pivoxil, to enhance oral bioavailability. In the body, it is rapidly hydrolyzed by esterases to the active form, Cefetamet.[1]

Cefetamet

-

IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[2][3]

-

Molecular Weight: 397.42 g/mol

Cefetamet Pivoxil

-

IUPAC Name: 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

-

Chemical Formula: C₂₀H₂₅N₅O₇S₂

-

Molecular Weight: 511.6 g/mol

Key Structural Features

The structure of Cefetamet includes several key functional groups that contribute to its antibacterial efficacy and pharmacokinetic profile:

-

β-Lactam Ring: This four-membered ring is the core of all β-lactam antibiotics and is essential for its mechanism of action.

-

Dihydrothiazine Ring: Fused to the β-lactam ring, it forms the cephem nucleus characteristic of cephalosporins.

-

Aminothiazole Ring: This side chain enhances the antibacterial spectrum, particularly against Gram-negative bacteria.

-

Methoxyimino Group: This group confers stability against many β-lactamases, enzymes that can inactivate β-lactam antibiotics.

-

Pivoxil Ester Group (in Cefetamet Pivoxil): This lipophilic group increases the oral absorption of the drug.

Caption: Logical relationship of Cefetamet's core structural components and the prodrug moiety.

Chemical Properties

The chemical properties of Cefetamet and its prodrug influence their stability, solubility, and formulation.

| Property | Cefetamet | Cefetamet Pivoxil Hydrochloride |

| Appearance | - | White or light yellow crystalline powder |

| Solubility | - | Soluble in DMSO and ethanol; insoluble in water |

| Stability in Aqueous Solution | - | Hydrolysis follows first-order kinetics. Maximum stability is observed in the pH range of 3 to 5. The degradation rate increases with temperature. |

| pKa | Acidic pKa: 2.72, Basic pKa: 3.61 | - |

Mechanism of Action

Like other β-lactam antibiotics, Cefetamet exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

Inhibition of Penicillin-Binding Proteins (PBPs)

The primary target of Cefetamet is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. Cefetamet acylates the active site of PBPs, rendering them inactive. This inactivation prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.

Quantitative binding studies in Escherichia coli have shown that Cefetamet has a high affinity for PBP 3, with a 50% inhibitory concentration (ID50) of 0.25 µg/ml. Its affinity for PBP 1s is lower compared to some other cephalosporins like cefixime (B193813) and cefuroxime.

Caption: Mechanism of action of Cefetamet leading to bacterial cell death.

Experimental Protocols

Synthesis of Cefetamet Pivoxil

A common synthetic route for Cefetamet Pivoxil involves two main steps: the synthesis of the Cefetamet acid core followed by esterification.

Step 1: Synthesis of Cefetamet Acid

-

(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid is reacted with a suitable activating agent, such as p-nitrophenol, in a solvent like dichloromethane (B109758) in the presence of a base (e.g., triethylamine).

-

7-amino-3-methyl-3-cephem-4-carboxylic acid (7-ADCA) is then added to the reaction mixture.

-

The reaction proceeds for several hours at a controlled temperature (e.g., 5-10°C).

-

After the reaction is complete, the pH is adjusted with an acid (e.g., hydrochloric acid) to precipitate the Cefetamet acid.

-

The solid product is filtered, washed, and dried.

Step 2: Esterification to Cefetamet Pivoxil

-

Cefetamet acid is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Iodomethyl pivalate (B1233124) is added to the solution.

-

The reaction is carried out at a low temperature (e.g., 0-5°C) for several hours.

-

After the reaction, the product is often converted to its hydrochloride salt by the addition of hydrochloric acid.

-

The final product, Cefetamet Pivoxil Hydrochloride, is isolated by crystallization, filtered, and dried.

Caption: General workflow for the synthesis of Cefetamet Pivoxil Hydrochloride.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic against a bacterial isolate.

Materials:

-

Cefetamet analytical standard

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents

-

Incubator

Procedure:

-

Preparation of Antibiotic Dilutions: A stock solution of Cefetamet is prepared and serially diluted in CAMHB in a 96-well plate to achieve a range of concentrations.

-

Inoculum Preparation: A suspension of the test bacterium is prepared in a sterile medium and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is determined as the lowest concentration of Cefetamet that completely inhibits visible growth of the bacterium.

Caption: Experimental workflow for MIC determination by broth microdilution.

Antimicrobial Activity

Cefetamet exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, particularly those responsible for respiratory and urinary tract infections.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus pneumoniae | - | - |

| Streptococcus pyogenes | - | - |

| Haemophilus influenzae | - | - |

| Moraxella catarrhalis | - | - |

| Escherichia coli | - | 0.25-1 |

| Klebsiella pneumoniae | - | - |

| Proteus mirabilis | - | 0.25-1 |

| Enterobacter aerogenes | - | 8 |

Note: Specific MIC₅₀ values were not available in the searched literature. MIC₉₀ values are presented where found. Cefetamet shows potent activity against key respiratory pathogens like Streptococcus pyogenes, Streptococcus pneumoniae, and Haemophilus influenzae.

Pharmacokinetics

The pharmacokinetic profile of Cefetamet has been well-characterized.

| Parameter | Value |

| Oral Bioavailability (with food) | ~50% |

| Protein Binding | ~22% |

| Elimination Half-life | 2.2 hours |

| Volume of Distribution | 0.3 L/kg |

| Renal Clearance | 119 mL/min |

| Total Body Clearance | 136 mL/min |

| Excretion | Primarily unchanged in urine (~88%) |

Data from studies in healthy volunteers.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the quantification of Cefetamet and Cefetamet Pivoxil in bulk drug, pharmaceutical formulations, and biological fluids.

Example HPLC Method for Cefetamet Pivoxil Tablets

-

Instrumentation: HPLC system with UV detector

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 251 nm

-

Sample Preparation: Tablets are powdered, and a known weight is dissolved in the mobile phase, sonicated, filtered, and diluted to a suitable concentration.

-

Quantification: The concentration of Cefetamet Pivoxil is determined by comparing the peak area of the sample to that of a known standard.

Conclusion

Cefetamet is a potent third-generation cephalosporin with a well-defined molecular structure and chemical properties that contribute to its clinical efficacy. Its broad spectrum of activity, particularly against common respiratory and urinary tract pathogens, coupled with its favorable pharmacokinetic profile, makes it a valuable therapeutic agent. The experimental protocols for its synthesis, analysis, and microbiological evaluation are well-established, providing a solid foundation for further research and development in the field of antibacterial drug discovery.

References

- 1. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In-vitro activity of cefetamet (Ro 15-8074) compared with other oral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preliminary antimicrobial susceptibility interpretive criteria for cefetamet (Ro 15-8074) and cefteram (Ro 19-5247) disk tests - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefetamet Degradation: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of Cefetamet, with a primary focus on its orally active prodrug, Cefetamet Pivoxil. Understanding the degradation profile of active pharmaceutical ingredients (APIs) is critical for ensuring drug product quality, safety, and efficacy. This document details the known degradation pathways, byproducts, and the analytical methodologies used for their characterization, presented in a format tailored for researchers, scientists, and drug development professionals.

Introduction to Cefetamet and its Stability

Cefetamet is a third-generation oral cephalosporin (B10832234) antibiotic. It is administered as the pivaloyloxymethyl ester prodrug, Cefetamet Pivoxil, which is hydrolyzed in the body to release the active moiety, Cefetamet. The stability of Cefetamet Pivoxil is a crucial factor in its formulation development and storage. The primary degradation pathway for Cefetamet Pivoxil is hydrolysis, which is significantly influenced by pH, temperature, and the presence of buffers.[1][2][3]

Degradation Pathways and Byproducts

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug molecule. Cefetamet Pivoxil has been shown to be susceptible to degradation under hydrolytic (acidic and basic), thermal, and humid conditions. A key study by Wang et al. (2015) utilized high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) with both Time-of-Flight (TOF) and ion trap (TRAP) analyzers to identify ten impurities and isomers of Cefetamet Pivoxil Hydrochloride.[4]

While the exact structures of all ten impurities are detailed in the full publication by Wang et al. (2015), this guide will focus on the major degradation pathways and representative byproducts based on available literature and general knowledge of cephalosporin degradation. The primary degradation pathways include:

-

Hydrolysis: The ester linkage in Cefetamet Pivoxil is susceptible to hydrolysis, yielding the active drug, Cefetamet, and pivalic acid. Further degradation of the β-lactam ring can occur under both acidic and basic conditions.

-

Isomerization: Cephalosporins can undergo isomerization of the double bond in the dihydrothiazine ring from the active Δ³-isomer to the inactive Δ²-isomer.[1]

-

Other Degradation Reactions: While less commonly reported for Cefetamet specifically, other potential degradation pathways for cephalosporins include oxidation and photolysis, which can lead to a variety of byproducts.

The following diagram illustrates the primary hydrolytic degradation pathway of Cefetamet Pivoxil.

Quantitative Data on Cefetamet Degradation

The rate of degradation of Cefetamet Pivoxil is highly dependent on the environmental conditions. The following tables summarize the quantitative data from various studies on its degradation kinetics.

Table 1: Summary of Cefetamet Pivoxil Degradation Kinetics in Aqueous Solution

| Parameter | Condition | Observation | Reference |

| Kinetics | Aqueous Solution | First-order hydrolysis | [3] |

| pH of Maximum Stability | Aqueous Solution | pH 3 to 5 | [3] |

| Buffer Catalysis | Aqueous Solution | Observed in acetate (B1210297) and phosphate (B84403) buffers | [3] |

| Temperature Effect | Aqueous Solution | Degradation rate increases with temperature | [3] |

Table 2: Summary of Cefetamet Pivoxil Degradation in Solid State

| Parameter | Condition | Observation | Reference |

| Kinetics (RH > 50%) | Solid State | Autocatalytic first-order reaction | [2] |

| Kinetics (RH = 0%) | Solid State | First-order reaction (for HCl salt) | [2] |

| Kinetics (RH = 0%) | Solid State | Reversible first-order reaction (for free base) | [2] |

| Temperature Effect | Solid State | Degradation rate increases with temperature | [2] |

| Humidity Effect | Solid State | Degradation rate increases with relative humidity | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. This section outlines a general framework for conducting forced degradation studies on Cefetamet Pivoxil, based on common practices for cephalosporins.

General Forced Degradation Protocol

A general workflow for conducting forced degradation studies is depicted below.

Specific Protocols (Illustrative Examples)

The following are illustrative protocols for specific stress conditions. The exact conditions (concentration of stressor, temperature, and duration) should be optimized to achieve a target degradation of 5-20%.

4.2.1. Acidic Hydrolysis

-

Prepare a solution of Cefetamet Pivoxil in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an appropriate amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

4.2.2. Basic Hydrolysis

-

Prepare a solution of Cefetamet Pivoxil in a suitable solvent.

-

Add an equal volume of 0.1 M sodium hydroxide.

-

Maintain the solution at room temperature and monitor the degradation at various time points (e.g., 0.5, 1, 2, 4 hours), as degradation is typically faster under basic conditions.

-

At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute for HPLC analysis.

4.2.3. Oxidative Degradation

-

Prepare a solution of Cefetamet Pivoxil in a suitable solvent.

-

Add an equal volume of hydrogen peroxide solution (e.g., 3%).

-

Keep the solution at room temperature and monitor the degradation over time (e.g., 2, 4, 8, 24 hours).

-

Withdraw aliquots at specified intervals and dilute for HPLC analysis.

4.2.4. Thermal Degradation (Solid State)

-

Place a known amount of Cefetamet Pivoxil powder in a controlled temperature and humidity chamber (e.g., 80°C).

-

At specified time points, withdraw samples, dissolve them in a suitable solvent, and dilute for HPLC analysis.

4.2.5. Photolytic Degradation

-

Expose a solution of Cefetamet Pivoxil to a light source providing both UV and visible light (e.g., in a photostability chamber).

-

Simultaneously, keep a control sample in the dark.

-

Monitor the degradation at various time points and analyze the samples by HPLC.

Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating analytical method is essential to separate the parent drug from its degradation products. A UHPLC-DAD method has been reported for the determination of Cefetamet Pivoxil Hydrochloride in the presence of its degradation products.[5]

Table 3: Example of a Stability-Indicating UHPLC-DAD Method

| Parameter | Condition |

| Column | Waters Acquity BEH C18 (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | 0.1% Formic acid and Acetonitrile (40:60, v/v) |

| Flow Rate | 0.7 mL/min |

| Detection Wavelength | 265 nm |

| Column Temperature | 30°C |

This is an example, and the method should be validated according to ICH guidelines for its intended use.

The logical relationship for developing and validating a stability-indicating method is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics of degradation of cefetamet pivaloyloxymethyl ester and its hydrochloride in solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the impurities and isomers in cefetamet pivoxil hydrochloride by liquid chromatography/time-of-flight mass spectrometry and ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Antibacterial Spectrum of Cefetamet Pivoxil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefetamet pivoxil is an orally administered third-generation cephalosporin (B10832234) prodrug. Following absorption, it is rapidly hydrolyzed by esterases to its active metabolite, cefetamet. This guide provides an in-depth overview of the in vitro antibacterial spectrum of cefetamet, its mechanism of action, and the methodologies used to determine its activity. Cefetamet exhibits a broad spectrum of activity against many common Gram-positive and Gram-negative pathogens, making it a significant agent in the treatment of various infections.

Mechanism of Action

Cefetamet exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs). By binding to these enzymes, cefetamet blocks the final transpeptidation step in peptidoglycan synthesis, a critical component of the bacterial cell wall. This disruption of cell wall integrity leads to cell lysis and death.[1] Cefetamet's enhanced stability against many common β-lactamases contributes to its effectiveness against a range of Gram-negative bacteria.[2][3]

In Vitro Antibacterial Activity

Cefetamet demonstrates potent in vitro activity against a wide array of clinically relevant bacteria. Its spectrum of activity is particularly notable against members of the Enterobacteriaceae family and common respiratory pathogens.

Gram-Negative Bacteria

Cefetamet is highly active against Enterobacteriaceae, Haemophilus influenzae, and Neisseria species.[2][3] It has demonstrated excellent in vitro activity against major respiratory pathogens.[4][5] The drug is also effective against β-lactamase-producing strains of H. influenzae and Moraxella catarrhalis.[4][5] Furthermore, cefetamet has shown activity against cefaclor-resistant species such as Proteus vulgaris, Providencia stuartii, Providencia rettgeri, and Serratia marcescens.[2][3] It has also been evaluated against Enterobacteriaceae expressing specific β-lactamases, such as SHV-5, where it was found to be more active than ceftazidime (B193861) and aztreonam.

| Organism | No. of Strains | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |

| Escherichia coli | - | - | 0.25 - 1 | - |

| Klebsiella pneumoniae | - | - | 0.25 - 1 | - |

| Proteus mirabilis | - | - | 0.25 - 1 | - |

| Haemophilus influenzae | - | ≤2 | ≤2 | - |

| Neisseria spp. | - | ≤2 | ≤2 | - |

| Enterobacter aerogenes | - | - | 8 | - |

Note: Data is compiled from multiple sources. "MIC50" and "MIC90" represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested strains, respectively.

Gram-Positive Bacteria

Cefetamet is active against streptococci, with the exception of enterococci.[2][3] It shows good activity against penicillin-sensitive Streptococcus pneumoniae and Streptococcus pyogenes.[6] However, it is not active against staphylococci and has poor activity against penicillin-resistant S. pneumoniae.[2][3][4][5]

| Organism | No. of Strains | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |

| Streptococcus pneumoniae (penicillin-sensitive) | - | ≤2 | ≤2 | - |

| Streptococcus pyogenes | - | - | - | - |

Note: Data is compiled from multiple sources. "MIC50" and "MIC90" represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested strains, respectively.

Inactive Organisms

Cefetamet is not active against the following organisms:

-

Staphylococcus aureus (including methicillin-resistant strains)

-

Enterococci

-

Bacteroides fragilis[6]

-

Cephalosporinase-overproducing strains of Enterobacter cloacae[2][3]

Experimental Protocols

The in vitro activity of cefetamet is typically determined using standardized susceptibility testing methods, such as broth microdilution and agar (B569324) dilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

-

Preparation of Antimicrobial Solutions : A stock solution of cefetamet is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.

-

Inoculum Preparation : Bacterial colonies from a fresh agar plate are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Inoculation : The microtiter plates containing the serially diluted cefetamet are inoculated with the standardized bacterial suspension.

-

Incubation : The plates are incubated at 35°C for 16-20 hours in ambient air.

-

Interpretation : The MIC is determined as the lowest concentration of cefetamet that completely inhibits visible bacterial growth.

Agar Dilution Method

-

Preparation of Agar Plates : A stock solution of cefetamet is prepared and added to molten Mueller-Hinton agar at various concentrations. The agar is then poured into petri dishes and allowed to solidify.

-

Inoculum Preparation : A bacterial suspension is prepared as described for the broth microdilution method.

-

Inoculation : The surface of each agar plate is spot-inoculated with the standardized bacterial suspension.

-

Incubation : The plates are incubated at 35°C for 16-20 hours.

-

Interpretation : The MIC is the lowest concentration of cefetamet at which no bacterial growth, or a significant reduction in growth, is observed.

Visualizations

Signaling Pathway: Mechanism of Action

Caption: Mechanism of action of Cefetamet.

Experimental Workflow: Broth Microdilution MIC Testing

Caption: Broth microdilution workflow.

References

- 1. In vitro activity of cefetamet against enterobacteria expressing an SHV-5-type beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In-vitro activity of cefetamet (Ro 15-8074) compared with other oral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro antibacterial properties of cefetamet and in vivo activity of its orally absorbable ester derivative, cefetamet pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cefetamet pivoxil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. [Antimicrobial activity of cefetamet against clinically isolated microbial strains collected from urban RTI patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefetamet's Efficacy Against Beta-Lactamase-Producing Bacterial Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefetamet, an oral third-generation cephalosporin (B10832234), demonstrates significant in-vitro activity against a variety of bacterial pathogens, including those producing beta-lactamase enzymes. This technical guide provides a comprehensive overview of Cefetamet's efficacy against such resistant strains, presenting quantitative data, detailed experimental protocols for susceptibility testing, and visual representations of its mechanism of action and the classification of beta-lactamases. The information compiled herein is intended to support research, scientific understanding, and drug development efforts in the field of antimicrobial resistance.

Introduction

The emergence and spread of beta-lactamase-producing bacteria pose a significant challenge to the effective treatment of bacterial infections. Beta-lactamases are enzymes that inactivate beta-lactam antibiotics, such as penicillins and cephalosporins, by hydrolyzing the amide bond in the beta-lactam ring. Cefetamet, the active form of the prodrug Cefetamet pivoxil, is a third-generation cephalosporin with a broad spectrum of activity against many Gram-negative and Gram-positive bacteria.[1][2][3] A key characteristic of Cefetamet is its enhanced stability against hydrolysis by many common beta-lactamases, making it a valuable agent against otherwise resistant strains.[1]

This guide delves into the specifics of Cefetamet's activity, providing a detailed analysis for researchers and professionals in the pharmaceutical sciences.

Quantitative In-Vitro Activity of Cefetamet

The in-vitro efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values for Cefetamet against various beta-lactamase-producing bacterial strains, providing a comparative view of its potency.

Table 1: Cefetamet MIC Values against Beta-Lactamase-Producing Enterobacteriaceae

| Bacterial Species | Beta-Lactamase Type | No. of Strains | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Escherichia coli | SHV-5 | - | - | - | - | [4] |

| Klebsiella pneumoniae | SHV-5 | - | - | - | - | |

| Serratia marcescens | SHV-5 | - | - | - | - | |

| Enterobacteriaceae | Not Specified | 355 | ≤4 - >8 | - | - |

Note: Specific MIC values from the cited study on SHV-5-producing enterobacteria were not available in the abstract. The study did note that most strains were susceptible and that MIC values were related to the quantity of enzyme expressed.

Table 2: Cefetamet MIC Values against Beta-Lactamase-Producing Respiratory Pathogens

| Bacterial Species | Beta-Lactamase Status | No. of Strains | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Haemophilus influenzae | Positive | 191 | ≤2 | - | - | |

| Moraxella catarrhalis | Positive | - | - | - | - |

Note: The study on H. influenzae indicated all 191 beta-lactamase-positive isolates were inhibited by ≤2 mg/L of Cefetamet.

Mechanism of Action and Stability to Beta-Lactamases

Cefetamet exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through its interaction with Penicillin-Binding Proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. The stability of Cefetamet to beta-lactamases is a critical factor in its efficacy against resistant strains.

Interaction with Penicillin-Binding Proteins (PBPs)

The primary target of Cefetamet and other beta-lactam antibiotics are the PBPs. By binding to these enzymes, Cefetamet blocks the transpeptidation reaction, leading to a weakened cell wall and eventual cell lysis.

Stability to Beta-Lactamase Hydrolysis

Cefetamet's molecular structure confers a high degree of stability against hydrolysis by many common beta-lactamases. This allows the antibiotic to remain active in the presence of these enzymes and reach its PBP targets. The superior activity of Cefetamet compared to older oral beta-lactam antibiotics against a large number of gram-negative pathogens is correlated with its enhanced stability towards beta-lactamases.

Classification of Beta-Lactamases

Understanding the different types of beta-lactamases is crucial for interpreting antibiotic susceptibility data. The Bush-Jacoby classification system is a widely used functional classification based on substrate and inhibitor profiles.

Experimental Protocols for Antimicrobial Susceptibility Testing

Accurate and reproducible determination of MIC values is essential for assessing the activity of Cefetamet. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution and disk diffusion methods.

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized bacterial suspension.

Workflow:

Detailed Steps:

-

Preparation of Antibiotic Dilutions:

-

A stock solution of Cefetamet is prepared in a suitable solvent.

-

Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton broth (CAMHB) in the wells of a 96-well microtiter plate.

-

-

Inoculum Preparation:

-

Select three to five well-isolated colonies of the test organism from an 18- to 24-hour-old agar (B569324) plate.

-

Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate in ambient air at 35 ± 2°C for 16 to 20 hours.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of Cefetamet at which there is no visible growth (turbidity) of the bacteria.

-

Disk Diffusion Method (Kirby-Bauer Test)

This qualitative method determines the susceptibility of a bacterial isolate to an antibiotic based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.

Detailed Steps:

-

Inoculum Preparation:

-

Prepare a bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).

-

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

-

-

Application of Antibiotic Disks:

-

Aseptically apply a Cefetamet-impregnated disk to the surface of the inoculated agar plate.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plate and incubate at 35 ± 2°C for 16 to 18 hours.

-

-

Interpretation of Results:

-

Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

-

Interpret the result as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria established by CLSI.

-

Conclusion

Cefetamet demonstrates robust in-vitro activity against a wide range of beta-lactamase-producing bacterial strains, particularly common respiratory and urinary tract pathogens. Its stability against many beta-lactamases, coupled with its potent inhibitory action on bacterial cell wall synthesis, underscores its therapeutic potential. The standardized protocols for antimicrobial susceptibility testing are crucial for the accurate assessment of its efficacy in clinical and research settings. Continued surveillance of Cefetamet's activity against evolving beta-lactamase-producing organisms is warranted to ensure its continued clinical utility.

References

- 1. In vitro antibacterial properties of cefetamet and in vivo activity of its orally absorbable ester derivative, cefetamet pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cefetamet pivoxil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activity of cefetamet against enterobacteria expressing an SHV-5-type beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefetamet Pivoxil: An In-depth Technical Guide to Oral Bioavailability and Absorption Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefetamet pivoxil is an orally administered third-generation cephalosporin (B10832234) antibiotic. It is a prodrug, designed to enhance oral absorption, which is then rapidly hydrolyzed in the body to its active form, cefetamet. Understanding the intricacies of its oral bioavailability and the precise mechanisms governing its absorption is paramount for optimizing its therapeutic efficacy and guiding the development of future oral beta-lactam antibiotics. This technical guide provides a comprehensive overview of the current knowledge on cefetamet pivoxil's journey from administration to systemic circulation, with a focus on quantitative data, experimental methodologies, and the underlying physiological processes.

Oral Bioavailability: A Quantitative Overview

The oral bioavailability of cefetamet pivoxil is subject to several factors, most notably the formulation and the presence of food. The following tables summarize the key pharmacokinetic parameters from various human studies.

Table 1: Pharmacokinetic Parameters of Cefetamet Pivoxil Tablets in Adults

| Parameter | Fasting State | Fed State | Reference(s) |

| Absolute Bioavailability (%) | 31 ± 7 | 44 - 50 | [1] |

| Cmax (mg/L) | 4.89 ± 1.04 | 5.50 ± 1.06 | [2] |

| Tmax (h) | 2.50 ± 0.52 | 4.31 ± 1.54 | [2] |

| AUC (µg·h/mL) | 29.6 ± 5.1 | 38.2 ± 10.1 | [2] |

Table 2: Comparison of Cefetamet Pivoxil Formulations (500 mg Dose, Fed State)

| Formulation | Absolute Bioavailability (%) | Cmax (mg/L) | Tmax (h) | Reference(s) |

| Clinical Trial Tablet | 49.8 ± 8.5 | 3.2 | - | [3] |

| Marketed M500 Tablet | 55.0 ± 8.0 | 3.8 | - | [3] |

| Marketed M250 Tablet (2x250mg) | 55.7 ± 7.0 | 3.9 | - | [3] |

| Syrup | 37.9 ± 6.0 | - | - | [3] |

Table 3: Effect of Food on Cefetamet Pivoxil Syrup Bioavailability

| Parameter | Fasting State | Fed State | Reference(s) |

| Absolute Bioavailability (%) | 34.0 ± 8.6 | 37.9 ± 6.0 | [3] |

| Mean Absorption Time (h) | 2.2 | 3.9 | [3] |

Absorption Mechanism

The absorption of cefetamet pivoxil is a multi-step process involving its transit through the gastrointestinal tract, hydrolysis by intestinal enzymes, and transport across the intestinal epithelium.

Prodrug Hydrolysis

Cefetamet pivoxil is a pivaloyloxymethyl ester of cefetamet. This lipophilic ester form enhances its ability to permeate the lipid-rich membranes of the intestinal epithelial cells.[4] Once in the intestinal lumen or within the enterocytes, it undergoes rapid and complete hydrolysis by non-specific esterases to release the active, more hydrophilic, cefetamet.[5][6] This enzymatic conversion is a critical step for its absorption and subsequent antibacterial activity. Studies have shown that this hydrolysis occurs efficiently in human intestinal juice.[7][8]

Prodrug activation of cefetamet pivoxil.

Intestinal Transport

The precise transporters involved in the uptake of cefetamet pivoxil or the active cefetamet from the intestinal lumen into the systemic circulation have not been definitively elucidated. However, based on the transport mechanisms of other beta-lactam antibiotics, the following transporters are likely to play a role:

-

Peptide Transporters (PEPT1): Many beta-lactam antibiotics are recognized and transported by the proton-coupled peptide transporter 1 (PEPT1), which is highly expressed in the small intestine.[9][10][11] Given the structural similarities, it is plausible that cefetamet interacts with PEPT1.

-

Organic Anion Transporting Polypeptides (OATPs): OATPs are another family of uptake transporters present in the intestine that are known to transport various drugs, including some cephalosporins.[4][12][13][14] Their involvement in cefetamet absorption is a possibility that warrants further investigation.

-

Efflux Transporters: Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are present in the intestinal epithelium and actively pump substrates back into the lumen, thereby limiting their absorption.[15][16][17][18] While there is no direct evidence, the incomplete bioavailability of cefetamet pivoxil suggests that it may be a substrate for one or more of these efflux transporters.

Experimental Protocols

In Vivo Human Pharmacokinetic Study

A typical clinical study to determine the oral bioavailability of cefetamet pivoxil involves the following steps:

-

Subject Recruitment: Healthy adult volunteers are recruited after providing informed consent. Subjects undergo a health screening to ensure they meet the inclusion criteria and have no contraindications.

-

Study Design: A randomized, crossover study design is often employed.

-

Drug Administration:

-

Oral Dose: After an overnight fast, subjects receive a single oral dose of cefetamet pivoxil (e.g., 500 mg tablet) with a standardized volume of water. For studies investigating the effect of food, the drug is administered after a standardized breakfast.

-

Intravenous Dose: To determine absolute bioavailability, a separate session involves administering a single intravenous dose of cefetamet (the active metabolite) over a short period (e.g., 30 minutes).

-

-

Sample Collection:

-

Blood Samples: Venous blood samples are collected into heparinized tubes at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Urine Samples: Urine is collected over specific intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours post-dose). The volume of each collection is recorded, and an aliquot is stored frozen.

-

-

Sample Analysis: The concentration of cefetamet in plasma and urine samples is determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.[19]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-∞), and elimination half-life (t1/2). Absolute bioavailability (F) is calculated as: F = (AUCoral / AUCiv) * (Doseiv / Doseoral).

Workflow for a human oral bioavailability study.

In Vitro Intestinal Permeability Assay (Caco-2 Cells)

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates in culture to form a polarized monolayer of enterocytes with tight junctions, mimicking the intestinal barrier. This model is widely used to predict the intestinal permeability of drugs.

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Testing: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).

-

Transport Experiment:

-

The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) on both the apical (AP) and basolateral (BL) sides of the monolayer.

-

The test compound (cefetamet pivoxil) is added to the donor chamber (either AP for absorption or BL for efflux studies).

-